molecular formula C21H25N5OS B2932086 N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1286714-91-7

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2932086
CAS No.: 1286714-91-7
M. Wt: 395.53
InChI Key: LVWXBEYJDQUFNT-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide, known as FTO Inhibitor FB23-2, is a highly selective and cell-active small molecule that potently inhibits the Fat Mass and Obesity-associated (FTO) demethylase, an enzyme responsible for removing the N6-methyladenosine (m6A) modification from RNA Source . This m6A mark is the most prevalent internal mRNA modification and serves as a critical post-transcriptional regulator of gene expression. By inhibiting FTO, this compound increases global levels of m6A methylation, which can alter the fate of target mRNAs, affecting processes such as stability, splicing, and translation. Its primary research value lies in probing the biological functions of FTO and the m6A epitranscriptome in diseases where this pathway is dysregulated. Studies have demonstrated its utility in investigating the role of FTO in acute myeloid leukemia (AML), where it can suppress proliferation and promote differentiation and apoptosis in leukemic cells Source . Furthermore, it is a vital tool for exploring the therapeutic potential of FTO inhibition in other contexts, including glioblastoma and metabolic disorders, providing critical insights for the development of novel targeted epigenetic therapies.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-5-26(6-2)16-10-11-17(14(3)12-16)23-20(27)18-13-28-21(24-18)25-19-9-7-8-15(4)22-19/h7-13H,5-6H2,1-4H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWXBEYJDQUFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the aromatic and amine groups. Common reagents used in the synthesis include thioamides, halogenated aromatic compounds, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the aromatic rings, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the amine groups, affecting the compound’s reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, to the aromatic rings.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazole Carboxamide Family

The compound shares structural homology with several kinase inhibitors and bioactive thiazoles. Key analogues include:

Compound Name Structural Variations Key Differences in Activity/Properties Reference
N-(2-Chloro-6-Methylphenyl)-2-[[6-Chloro-2-Methylpyrimidin-4-yl]Amino]Thiazole-5-Carboxamide (BMS-354825, Dasatinib) Pyrimidine instead of pyridine; chloro substituents FDA-approved kinase inhibitor (BCR-ABL, SRC); higher solubility due to pyrimidine and polar groups
2-[[(4-Chlorophenyl)Sulfonyl]Amino]-N-[4-(Diethylamino)-2-Methylphenyl]-4-Methyl-5-Thiazolecarboxamide Sulfonyl linker instead of pyridinylamino group; 4-methylthiazole Reduced kinase selectivity; enhanced metabolic stability due to sulfonyl group
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine Benzylidene imine instead of carboxamide; no pyridine ring Lower solubility; primarily used as a fluorescent probe or antimicrobial agent
N-[4-(2-{[4-(Morpholin-4-yl)Phenyl]Amino}Pyrimidin-4-yl)Phenyl]-D-Prolinamide Pyrimidine core with morpholine substituent; prolinamide side chain Improved blood-brain barrier penetration; tested in neurodegenerative disease models

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activities, particularly focusing on anticancer, antioxidant, and other pharmacological effects.

  • Molecular Formula : C21H25N5OS
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1286714-91-7

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including compound 1. The compound's structure suggests it may interact effectively with various biological targets.

In Vitro Studies

In vitro assays have demonstrated that thiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, a related study indicated that compounds similar to compound 1 showed IC50 values ranging from 0.06 µM to 2.5 µM against various cancer types, including non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cell lines .

CompoundCell LineIC50 (µM)
Compound 1NCI-H5220.06
Compound 1HT290.1
Compound 1MCF72.5

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of cellular signaling pathways involved in proliferation and survival .

Antioxidant Activity

Thiazole derivatives have also been recognized for their antioxidant properties. Compound 1 has been reported to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress-related damage. This property is particularly valuable in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance .

Other Biological Activities

Beyond anticancer and antioxidant effects, thiazole derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some thiazole compounds have demonstrated significant antimicrobial effects against various pathogens, suggesting potential use in treating infections .
  • Analgesic and Anti-inflammatory Properties : Certain derivatives show promise as analgesics and anti-inflammatory agents, which could complement cancer therapy by managing pain and inflammation associated with tumors .

Case Studies

Several case studies have illustrated the efficacy of thiazole-based compounds:

  • Study on HepG2 Cells : A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 liver carcinoma cells, revealing that modifications to the thiazole ring significantly enhanced activity against this cell line.
  • Combination Therapy : Research has indicated that combining thiazole derivatives with established chemotherapeutics can enhance overall efficacy and reduce drug resistance in various cancer types.

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